6-Bromo-5-chloropyridin-3-amine
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Overview
Description
6-Bromo-5-chloropyridin-3-amine is a useful research compound. Its molecular formula is C5H4BrClN2 and its molecular weight is 207.45 g/mol. The purity is usually 95%.
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Scientific Research Applications
Selective Amination Reactions
Amination of polyhalopyridines, such as the process catalyzed by a palladium-Xantphos complex, demonstrates the utility of halogenated pyridines in synthesizing amino-substituted pyridines, which are valuable in pharmaceuticals and agrochemicals. The high yield and selectivity of these reactions underscore the importance of precise control over substitution patterns for the synthesis of complex molecules (Ji, Li, & Bunnelle, 2003).
Mechanistic Insights into Halopyridine Aminations
Research on the rearrangements during aminations of halopyridines, potentially involving pyridyne intermediates, provides critical insights into reaction mechanisms. Such understanding aids in the development of new synthetic pathways and the optimization of existing reactions, contributing to the synthesis of novel heterocyclic compounds (Pieterse & Hertog, 2010).
Microwave-Assisted Organic Synthesis
Microwave-assisted amination of 3-bromo-2-chloropyridine with various substituted aminoethanols showcases the advancements in organic synthesis techniques. Microwave irradiation offers a faster, more efficient route to aminated pyridines, highlighting the compound's role in facilitating rapid synthesis of potentially bioactive molecules (Kim et al., 2010).
Electrocatalysis in Organic Synthesis
Electrocatalytic synthesis research, such as the electrosynthesis of 6-aminonicotinic acid from bromo and chloropyridines, indicates the potential for 6-Bromo-5-chloropyridin-3-amine in electrochemical applications. This method presents a green chemistry approach, reducing the need for harsh reagents and conditions in the functionalization of pyridines (Gennaro et al., 2004).
Safety and Hazards
6-Bromo-5-chloropyridin-3-amine is classified under GHS07 for safety . The hazard statements associated with it are H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements are P261, P305, P338, and P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes .
Properties
IUPAC Name |
6-bromo-5-chloropyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-5-4(7)1-3(8)2-9-5/h1-2H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBNUDFDLHULJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562009 |
Source
|
Record name | 6-Bromo-5-chloropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130284-52-5 |
Source
|
Record name | 6-Bromo-5-chloropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-2-bromo-3-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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